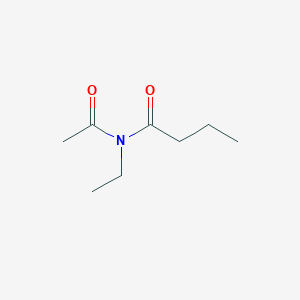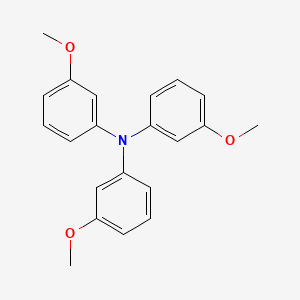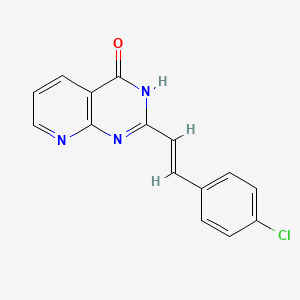
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions. Common reagents might include chlorinated solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors, with careful control of temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen.
Reduction: This reaction might involve the addition of hydrogen or removal of oxygen.
Substitution: This reaction might involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering signaling pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents.
Uniqueness
The uniqueness of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
101204-97-1 |
|---|---|
Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-3-10(4-7-11)5-8-13-18-14-12(15(20)19-13)2-1-9-17-14/h1-9H,(H,17,18,19,20)/b8-5+ |
InChI Key |
KRUJYTGWDRLROP-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




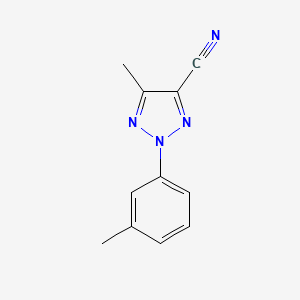
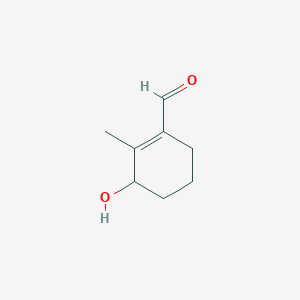
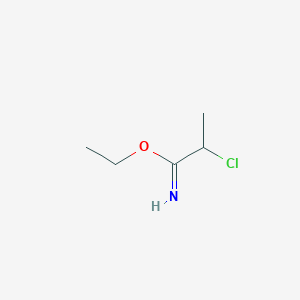
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)

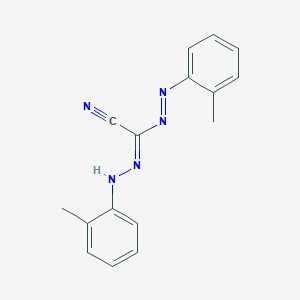
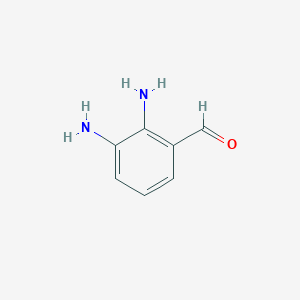
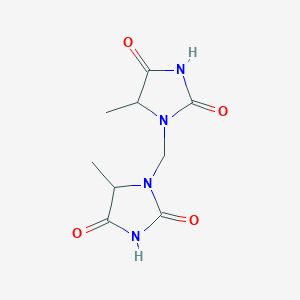

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
